molecular formula C9H9ClO3 B7857132 Ethyl 4-chloro-2-hydroxybenzoate CAS No. 52873-25-3

Ethyl 4-chloro-2-hydroxybenzoate

Cat. No.: B7857132
CAS No.: 52873-25-3
M. Wt: 200.62 g/mol
InChI Key: FTBFROUATIILHB-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-2-hydroxybenzoate (CAS 52873-25-3) is a valuable organic compound for chemical and pharmaceutical research. This ester, with the molecular formula C9H9ClO3 and a molecular weight of 200.62 , serves as a versatile synthetic intermediate or precursor in the development of more complex molecules. Its structure, featuring both chloro and hydroxy substituents on the benzoate ring, makes it a candidate for studying substitution reactions, ester hydrolysis, and the synthesis of novel compounds with potential biological activity. Researchers may explore its use in creating liquid crystalline polymers, analogous to other benzoate esters studied for their optical and non-linear optical properties in applications like optical data storage and molecular electronic devices . The compound must be stored according to safe laboratory practices. This product is intended For Research Use Only and is not approved for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

ethyl 4-chloro-2-hydroxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3/c1-2-13-9(12)7-4-3-6(10)5-8(7)11/h3-5,11H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTBFROUATIILHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701248311
Record name Benzoic acid, 4-chloro-2-hydroxy-, ethyl ester
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Molecular Weight

200.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52873-25-3
Record name Benzoic acid, 4-chloro-2-hydroxy-, ethyl ester
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Record name Benzoic acid, 4-chloro-2-hydroxy-, ethyl ester
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Record name Benzoic acid, 4-chloro-2-hydroxy-, ethyl ester
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Preparation Methods

Acid Chloride Intermediate Route

A higher-yielding pathway involves converting 4-chloro-2-hydroxybenzoic acid to its acyl chloride derivative, followed by alcoholysis. Thionyl chloride (SOCl2SOCl_2) or oxalyl chloride ((COCl)2(COCl)_2) is used to generate 4-chloro-2-hydroxybenzoyl chloride, which reacts exothermically with ethanol:

4-Cl-2-OH-C6H3COOH+SOCl24-Cl-2-OH-C6H3COCl+SO2+HCl\text{4-Cl-2-OH-C}6\text{H}3\text{COOH} + SOCl2 \rightarrow \text{4-Cl-2-OH-C}6\text{H}3\text{COCl} + SO2 + HCl
4-Cl-2-OH-C6H3COCl+EtOHEthyl 4-Cl-2-OH-benzoate+HCl\text{4-Cl-2-OH-C}6\text{H}3\text{COCl} + \text{EtOH} \rightarrow \text{Ethyl 4-Cl-2-OH-benzoate} + HCl

Advantages :

  • Yield : 85–90% due to irreversible reaction mechanics.

  • Purity : Minimal byproducts if anhydrous conditions are maintained .

Limitations : Handling corrosive reagents (SOCl2SOCl_2) requires stringent safety protocols.

Biocatalytic and Enzymatic Approaches

Recent advances explore enzyme-mediated esterification to enhance selectivity and reduce environmental impact. Lipases (e.g., Candida antarctica Lipase B) immobilized on silica or polymer supports catalyze the reaction between 4-chloro-2-hydroxybenzoic acid and ethanol in non-aqueous media:

Acid+EtOHLipaseEster+H2O\text{Acid} + \text{EtOH} \xrightarrow{\text{Lipase}} \text{Ester} + H_2O

Optimized conditions :

  • Solvent : Tert-butyl alcohol or cyclohexane (log P > 2).

  • Temperature : 3745C37–45^\circ C, pH 7.0–7.5.

  • Yield : 50–65% after 24–48 hours.

Drawbacks : Enzyme cost and slower kinetics limit industrial adoption.

Industrial-Scale Synthesis

For bulk production, continuous-flow reactors are employed to improve heat and mass transfer. A representative protocol includes:

  • Chlorination : Direct electrophilic substitution on 2-hydroxybenzoic acid using Cl2Cl_2/FeCl3_3 at 50C50^\circ C.

  • Esterification : Reactive distillation with ethanol and H2SO4H_2SO_4, removing water via azeotrope.

Scale-up challenges :

  • Corrosion mitigation : Use of Hastelloy or glass-lined reactors.

  • Waste management : Recycling unreacted ethanol and neutralizing acidic byproducts.

Comparative Analysis of Methods

Parameter Fischer Esterification Acyl Chloride Route Enzymatic Method
Yield (%)60–7085–9050–65
Reaction Time (h)6–122–424–48
Temperature (C^\circ C)78–8025–4037–45
Environmental ImpactHigh (acid waste)Moderate (HCl/SO2_2)Low

Emerging Techniques

Microwave-assisted synthesis reduces reaction times by 50–70% through rapid dielectric heating. For example, irradiating a mixture of 4-chloro-2-hydroxybenzoic acid, ethanol, and H2SO4H_2SO_4 at 100C100^\circ C for 1 hour achieves 75% yield .

Ionic liquid solvents (e.g., [BMIM][BF4_4]) enhance solubility and catalyst recycling, though costs remain prohibitive for large-scale use.

Scientific Research Applications

Ethyl 4-chloro-2-hydroxybenzoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug formulations due to its anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 4-chloro-2-hydroxybenzoate involves its interaction with various molecular targets. The hydroxyl and chlorine groups on the benzene ring allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate enzyme activity, inhibit microbial growth, or reduce inflammation by interfering with specific biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Ethyl 4-chloro-2-hydroxybenzoate belongs to a broader class of substituted benzoate esters. Below is a comparative analysis with structurally and functionally related compounds:

Compound Substituents Key Differences Similarity Score References
This compound -Cl (C4), -OH (C2), -COOEt (C1) Reference compound -
Mthis compound -Cl (C4), -OH (C2), -COOMe (C1) Shorter alkyl chain (methyl vs. ethyl); higher volatility 0.90
Ethyl 4-chlorocinnamate -Cl (C4), -COOEt (C1), double bond Lack of hydroxyl group; conjugated double bond reduces polarity -
Ethyl 4-fluorobenzoate -F (C4), -COOEt (C1) Fluorine substituent (smaller atomic radius, stronger electronegativity vs. Cl) -
Ethyl 3-chloro-4-formylbenzoate -Cl (C3), -CHO (C4), -COOEt (C1) Formyl group introduces reactivity (e.g., nucleophilic addition) 0.85

Notes:

  • Substituent Position : The position of the chlorine and hydroxyl groups significantly impacts biological activity and solubility. For example, moving the hydroxyl group to C3 (as in methyl 3-chloro-2-hydroxybenzoate) reduces similarity to 0.86 .
  • Alkyl Chain Length : Ethyl esters generally exhibit higher lipophilicity compared to methyl esters, affecting bioavailability .
  • Functional Groups : The presence of a formyl group (e.g., ethyl 3-chloro-4-formylbenzoate) introduces distinct reactivity, making it more suitable for further synthetic modifications .

Physicochemical Properties

  • Solubility : this compound is less water-soluble than its methyl analogue due to increased hydrophobicity.
  • Melting Point : Methyl derivatives (e.g., mthis compound) typically have higher melting points due to stronger intermolecular forces in smaller molecules .

Biological Activity

Ethyl 4-chloro-2-hydroxybenzoate, with the molecular formula C9_9H9_9ClO3_3, is an organic compound notable for its structural characteristics, including a chloro group and a hydroxyl group on a benzoate framework. This compound has garnered attention for its potential biological activities, particularly in antimicrobial applications. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound features:

  • Chloro Group : Positioned at the para position relative to the ester functional group.
  • Hydroxyl Group : Located at the ortho position, which may influence its biological interactions.

The compound's structure allows it to interact with various biological molecules, potentially inhibiting microbial growth and exhibiting other pharmacological properties.

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. Preliminary studies have shown that this compound can inhibit the growth of various microorganisms, making it a candidate for further investigation in pharmaceutical applications.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL

The antimicrobial efficacy of this compound is hypothesized to stem from its ability to disrupt microbial cell membranes and interfere with metabolic processes. Its structural features enable it to bind to essential enzymes or proteins within microbial cells, thereby inhibiting their function.

Case Studies

Several studies have investigated the biological activity of this compound in different contexts:

  • Case Study on Antimicrobial Efficacy :
    • A study conducted by researchers evaluated the compound's effectiveness against common pathogens. The results indicated that this compound showed promising results in inhibiting both Gram-positive and Gram-negative bacteria.
  • Toxicological Assessment :
    • Another study focused on assessing the toxicity of this compound in vitro. The findings suggested low cytotoxicity levels in human cell lines, indicating a favorable safety profile for potential therapeutic applications .

Pharmacokinetics and Safety Profile

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest that the compound exhibits moderate absorption and metabolism rates. However, detailed pharmacokinetic studies are necessary to fully elucidate its behavior within biological systems.

Table 2: Pharmacokinetic Parameters

ParameterValueReference
AbsorptionModerate
MetabolismHepatic
Elimination Half-LifeTBDFurther studies needed

Future Research Directions

Further investigations are warranted to:

  • Elucidate the complete biological profile of this compound.
  • Explore its potential applications in pharmaceuticals and agrochemicals.
  • Conduct comprehensive toxicity studies to assess long-term safety.

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